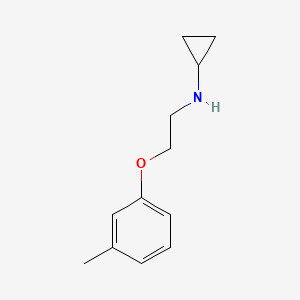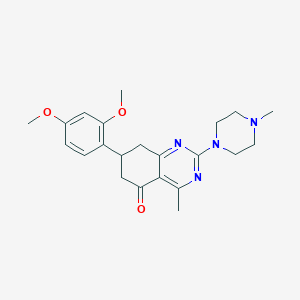
H-Ala-D-Phe-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-D-Phe-Ala-OH: is a tripeptide composed of three amino acids: alanine (Ala), phenylalanine (Phe), and alanine (Ala) again. Peptides play essential roles in biological processes, acting as signaling molecules, enzyme inhibitors, and structural components.
Preparation Methods
a. Synthetic Routes: The synthesis of H-Ala-D-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain grows step by step on a solid support, usually a resin-bound amino acid. The sequence is assembled from the C-terminus to the N-terminus.
b. Reaction Conditions:- Coupling reactions: Amino acids are activated with reagents like HBTU or HATU and coupled to the growing peptide chain.
- Deprotection: Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are removed using piperidine.
- Cleavage: The peptide is cleaved from the resin using TFA (trifluoroacetic acid).
c. Industrial Production: Industrial-scale production often involves automated SPPS machines and optimized protocols for efficiency.
Chemical Reactions Analysis
H-Ala-D-Phe-Ala-OH: can undergo various reactions:
Hydrolysis: Cleavage of the peptide bond by water.
Oxidation: Oxidative modification of amino acid side chains.
Reduction: Reduction of disulfide bonds.
Substitution: Replacement of functional groups.
Common reagents include enzymes (e.g., proteases), acids, bases, and specific catalysts. Major products depend on the reaction conditions and sequence.
Scientific Research Applications
Biological Studies: Investigating protein-protein interactions, enzyme kinetics, and cellular processes.
Drug Development: Peptides like inspire drug design due to their specificity and low toxicity.
Biochemistry: Studying peptide folding, stability, and function.
Mechanism of Action
H-Ala-D-Phe-Ala-OH: may interact with cell receptors, enzymes, or other proteins. Its effects could involve signal transduction pathways or structural changes.
Comparison with Similar Compounds
While H-Ala-D-Phe-Ala-OH is unique, similar peptides include H-Phe-Ala-OH and H-Ala-Ala-OH .
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
XRUJOVRWNMBAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)

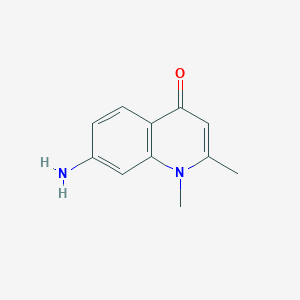
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
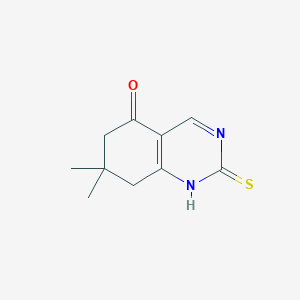
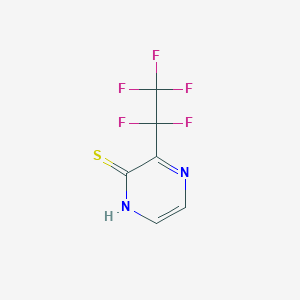
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)
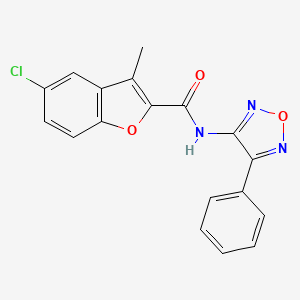
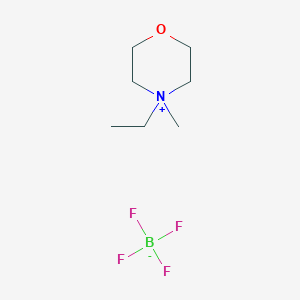
![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)

